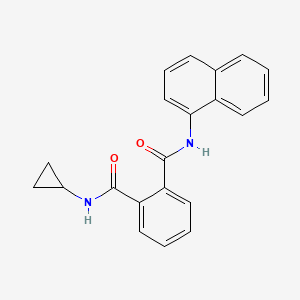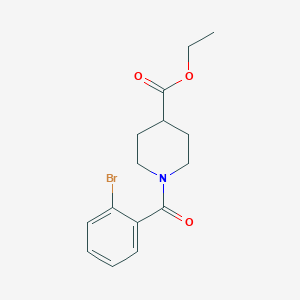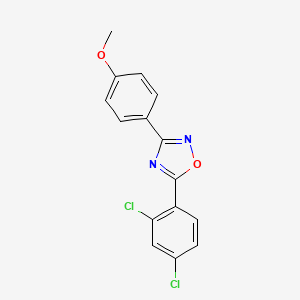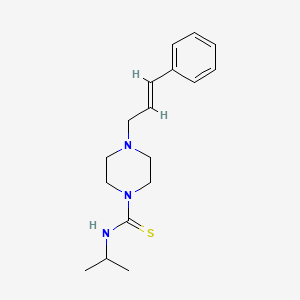
N'-(3-bromo-4-ethoxy-5-methoxybenzylidene)benzenesulfonohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related hydrazone compounds involves condensation reactions, where an aldehyde or ketone reacts with a hydrazide. For instance, compounds such as 3-bromo-N'-(2-methoxybenzylidene)benzohydrazide have been synthesized and characterized through elemental analysis, infrared spectroscopy (IR), and single-crystal X-ray diffractions (Zhu, 2011). Although not the exact compound , this synthesis approach is indicative of the methodologies likely employed in creating N'-(3-bromo-4-ethoxy-5-methoxybenzylidene)benzenesulfonohydrazide.
Molecular Structure Analysis
The molecular structure of hydrazone compounds is typically confirmed through single-crystal X-ray diffraction. This method provides detailed insights into the crystallographic arrangement and geometry, including bond lengths and angles. Hydrazone compounds exhibit E configurations with respect to the C=N double bonds, indicative of their structural stability and geometric preferences (Zhu, 2011).
Chemical Reactions and Properties
Hydrazone compounds participate in various chemical reactions, including cycloadditions, nucleophilic substitutions, and redox reactions, based on their functional groups. Their reactivity is significantly influenced by the substituents on the aromatic rings and the hydrazone moiety. Studies on similar compounds have elucidated their potential as sensors for metal ion detection, showcasing the versatility of hydrazone compounds in chemical sensing applications (Hussain et al., 2020).
Aplicaciones Científicas De Investigación
Photodynamic Therapy Applications
Research by Pişkin, Canpolat, and Öztürk (2020) on the synthesis and characterization of new zinc phthalocyanine compounds, which include derivatives similar to N'-(3-bromo-4-ethoxy-5-methoxybenzylidene)benzenesulfonohydrazide, highlights their potential in photodynamic therapy (PDT). These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and suitable photodegradation quantum yield, making them promising Type II photosensitizers for cancer treatment in PDT (Pişkin, Canpolat, & Öztürk, 2020).
Bioactive Schiff Base Compounds
A study conducted by Sirajuddin et al. (2013) on Schiff base compounds, including derivatives related to this compound, found these compounds to exhibit remarkable biological activities. Their interactions with Salmon sperm DNA suggest potential applications in biotechnology and pharmacology due to their binding propensity towards DNA via intercalation mode. These compounds also showed significant antimicrobial activity against various bacterial and fungal strains, highlighting their potential in developing new antimicrobial agents (Sirajuddin, Uddin, Ali, & Tahir, 2013).
Sensor Technology for Metal Ion Detection
Research by Hussain et al. (2018) developed a sensor probe based on methoxybenzylidenebenzenesulfonohydrazide (MBBSH) derivatives for the selective detection of gallium (Ga3+) ions. This work demonstrates the compound's utility in fabricating sensitive and selective sensor probes for environmental and biological sample analysis, indicating its versatility in sensor technology applications (Hussain, Asiri, Arshad, & Rahman, 2018).
Anticancer and Antimicrobial Activities
Further studies on similar Schiff base compounds have shown significant cytotoxic and antimicrobial activities, suggesting their potential in developing new therapeutic agents for cancer and infectious diseases. These compounds' ability to inhibit alkaline phosphatase enzyme and their effective antioxidant properties compared to ascorbic acid underline their prospective application in medical research and drug development (Bekircan, Kucuk, Kahveci, & Bektaş, 2008).
Propiedades
IUPAC Name |
N-[(E)-(3-bromo-4-ethoxy-5-methoxyphenyl)methylideneamino]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrN2O4S/c1-3-23-16-14(17)9-12(10-15(16)22-2)11-18-19-24(20,21)13-7-5-4-6-8-13/h4-11,19H,3H2,1-2H3/b18-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVWZOGLCVHTHGJ-WOJGMQOQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1Br)C=NNS(=O)(=O)C2=CC=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1Br)/C=N/NS(=O)(=O)C2=CC=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[3-(1H-benzimidazol-1-yl)propanoyl]-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5502678.png)
![N-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-N-methyl-2-(3-methyl-2-oxopyrrolidin-1-yl)acetamide](/img/structure/B5502686.png)
![3-[2-(3-pyridinylcarbonyl)carbonohydrazonoyl]phenyl 3-fluorobenzoate](/img/structure/B5502688.png)
![4-{4-ethyl-5-[(2-methyl-1H-imidazol-1-yl)methyl]-4H-1,2,4-triazol-3-yl}-1-(1H-1,2,4-triazol-1-ylacetyl)piperidine](/img/structure/B5502694.png)
![2-methyl-4-(3-{[4-(tetrahydro-2-furanylcarbonyl)-1,4-diazepan-1-yl]carbonyl}phenyl)-2-butanol](/img/structure/B5502703.png)
![5,5-dibenzyl-9-tert-butyl-5H-tetrazolo[1',5':1,5]pyrrolo[3,4-b]pyridine](/img/structure/B5502713.png)

![1-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]-3-phenoxyazetidine](/img/structure/B5502732.png)
![N-(3-methoxybenzyl)-3-{1-[(5-methylpyrazin-2-yl)carbonyl]piperidin-3-yl}propanamide](/img/structure/B5502740.png)
![N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-ylmethyl)-3-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide](/img/structure/B5502752.png)
![N-cyclobutyl-2-[(5-methyl-1,3-oxazol-4-yl)carbonyl]-1,2,3,4-tetrahydroisoquinoline-7-sulfonamide](/img/structure/B5502761.png)


